molecular formula C16H14FNO2 B2388961 1,3-Dihydroisoindol-2-yl-(3-fluoro-4-methoxyphenyl)methanone CAS No. 2329707-15-3

1,3-Dihydroisoindol-2-yl-(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B2388961
CAS RN: 2329707-15-3
M. Wt: 271.291
InChI Key: BHAZMSWGHNJLNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the isoindoline ring, followed by the introduction of the methoxy and fluoro groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoindoline ring, a phenyl ring, and the methoxy and fluoro substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoindoline ring, the methoxy group, and the fluoro group. The electron-donating methoxy group could potentially increase the reactivity of the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoindoline ring, the methoxy group, and the fluoro group could impact properties such as solubility, melting point, and boiling point .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given that many indole derivatives have shown diverse biological activities . Further studies could also explore its synthesis and properties.

properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-20-15-7-6-11(8-14(15)17)16(19)18-9-12-4-2-3-5-13(12)10-18/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAZMSWGHNJLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC3=CC=CC=C3C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydroisoindol-2-yl-(3-fluoro-4-methoxyphenyl)methanone

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